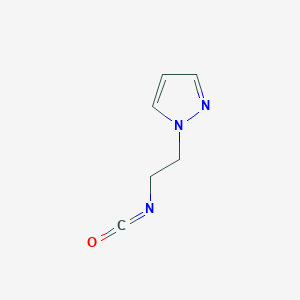
1-(2-Isocyanatoethyl)-1H-Pyrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isocyanatoethyl)-1H-pyrazole is a chemical compound characterized by the presence of an isocyanate group attached to a pyrazole ring via an ethyl linker
Wissenschaftliche Forschungsanwendungen
1-(2-Isocyanatoethyl)-1H-pyrazole has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymeric materials with specific mechanical and chemical properties.
Material Science: Employed in the development of advanced coatings, adhesives, and sealants due to its reactive isocyanate group.
Bioconjugation: Utilized in the modification of biomolecules for the development of biosensors and diagnostic tools.
Pharmaceuticals: Investigated for its potential in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Safety and Hazards
Wirkmechanismus
Target of Action
It belongs to the class of monomers known as isocyanate monomers . The presence of the isocyanate functional group makes it highly reactive .
Mode of Action
The isocyanate functional group in 1-(2-isocyanatoethyl)-1H-pyrazole allows it to undergo polymerization and form cross-linked networks . This reactivity is crucial for the development of polymers with improved mechanical strength, chemical resistance, and adhesion properties .
Biochemical Pathways
The reactions between substituted isocyanates and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance . These reactions are particularly crucial for the development of novel polyurethanes and other useful polymers .
Pharmacokinetics
The compound’s physical properties such as its boiling point (80-95 °c at 15 torr) and density (105) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The result of the action of 1-(2-isocyanatoethyl)-1H-pyrazole is the formation of polymers with improved mechanical strength, chemical resistance, and adhesion properties . These polymers are used in various applications, including the manufacture of resins, electrodeposition, adhesives, and construction products .
Action Environment
The action, efficacy, and stability of 1-(2-isocyanatoethyl)-1H-pyrazole can be influenced by environmental factors. For instance, the presence of excess water and RNCO species can significantly lower the barriers to the reactions involving this compound . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethyl)-1H-pyrazole can be synthesized through the reaction of 1-(2-aminoethyl)-1H-pyrazole with phosgene or its derivatives. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows: [ \text{1-(2-aminoethyl)-1H-pyrazole} + \text{Phosgene} \rightarrow \text{1-(2-isocyanatoethyl)-1H-pyrazole} + \text{HCl} ]
Industrial Production Methods: Industrial production of 1-(2-isocyanatoethyl)-1H-pyrazole involves large-scale synthesis using continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality. The use of alternative, less hazardous reagents such as diphosgene or triphosgene is also explored to mitigate safety concerns.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Isocyanatoethyl)-1H-pyrazole undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiourethanes, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form a carbamic acid intermediate, which decomposes to yield an amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions, forming polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Alcohols and Amines: Reactions with alcohols and amines are typically carried out at room temperature or slightly elevated temperatures in the presence of catalysts such as dibutyltin dilaurate.
Water: Hydrolysis reactions are conducted under aqueous conditions, often at ambient temperature.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiourethanes: Formed from the reaction with thiols.
Vergleich Mit ähnlichen Verbindungen
1-(2-Isocyanatoethyl)-1H-pyrazole can be compared with other isocyanate-containing compounds such as:
Isocyanatoethyl Methacrylate: Similar in reactivity but contains a methacrylate group, making it suitable for polymerization reactions.
Phenyl Isocyanate: Contains a phenyl group, leading to different reactivity and applications in organic synthesis.
Methyl Isocyanate: A simpler isocyanate compound with high reactivity, used in the production of pesticides and other industrial chemicals.
Conclusion
1-(2-Isocyanatoethyl)-1H-pyrazole is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in the synthesis of advanced materials and bioactive compounds. Further research into its properties and applications will continue to expand its utility in diverse fields.
Eigenschaften
IUPAC Name |
1-(2-isocyanatoethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-7-3-5-9-4-1-2-8-9/h1-2,4H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHORCSCSSYXBGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
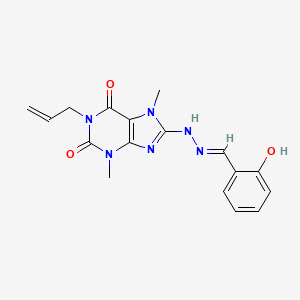
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2361525.png)
![2-(benzo[d]isoxazol-3-yl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2361528.png)
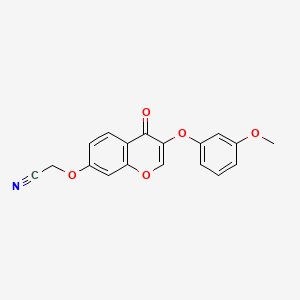

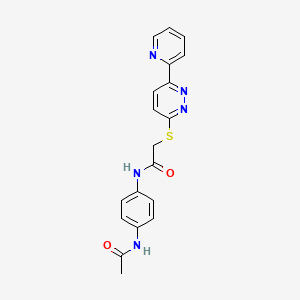
![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)

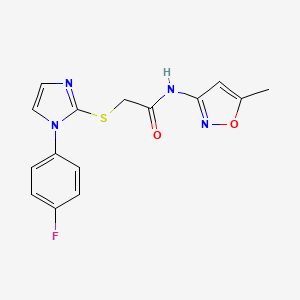
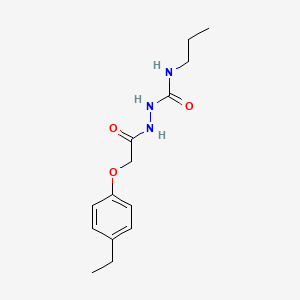
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)
![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)
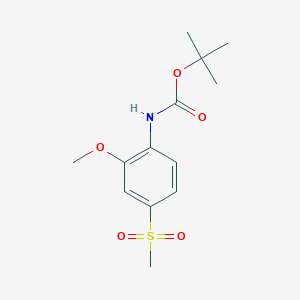
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)
